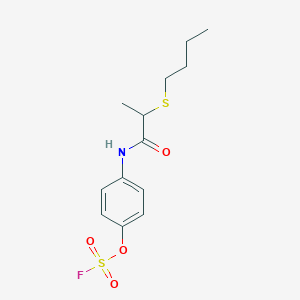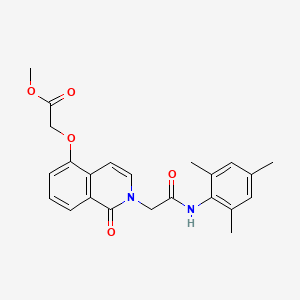
2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as BCTMB and has been studied for its biochemical and physiological effects.
Mechanism of Action
BCTMB inhibits tubulin polymerization by binding to the colchicine binding site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division. As a result, BCTMB inhibits cell division and leads to the death of cancer cells.
Biochemical and Physiological Effects:
BCTMB has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is essential for the growth and spread of cancer cells, and the inhibition of this process can lead to the suppression of tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using BCTMB in lab experiments include its ability to inhibit the growth of various cancer cell lines and its mechanism of action, which involves the inhibition of tubulin polymerization. However, the limitations of using BCTMB include its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the study of BCTMB. One potential direction is the development of more soluble analogs of BCTMB that can be used in in vivo studies. Another direction is the investigation of the potential use of BCTMB in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the potential toxicity of BCTMB to normal cells and to identify potential side effects.
Synthesis Methods
The synthesis of 2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-aminoethanol to form 2-(5-chlorothiophen-2-yl)-2-hydroxyethylthiophene-5-carboxamide. This intermediate is then reacted with 2-bromo-N-(2-methoxyethyl)benzamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, BCTMB.
Scientific Research Applications
BCTMB has been studied for its potential use as an anticancer agent. In a study conducted by Kim et al., BCTMB was found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action of BCTMB involves the inhibition of tubulin polymerization, which is essential for cell division.
properties
IUPAC Name |
2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S/c1-19-11(12-6-7-13(16)20-12)8-17-14(18)9-4-2-3-5-10(9)15/h2-7,11H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQTWIHXHWBYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Br)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)

![2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2588536.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)
![methyl 2-((3,4-dimethylphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)
![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)


![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2588548.png)